![molecular formula C13H24N2O4 B069469 tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 189442-78-2](/img/structure/B69469.png)
tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of various pharmaceutical compounds. It serves as a key intermediate in the synthesis of biologically active compounds, including nociceptin antagonists and other potential therapeutic agents.
Synthesis Analysis
- The synthesis of similar compounds often involves multiple steps, including acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).
- An efficient and practical asymmetric synthesis method has been developed for similar piperidine derivatives, showcasing key steps like diastereoselective reduction and efficient isomerization (Jona et al., 2009).
Molecular Structure Analysis
- The molecular and crystal structure of related compounds has been characterized using techniques like X-ray crystallography, which reveals details about intramolecular hydrogen bonding and the spatial arrangement of atoms (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
- Tert-butyl piperidine derivatives are important intermediates in the synthesis of biologically active compounds such as crizotinib (Kong et al., 2016).
- These compounds undergo various chemical reactions, including nucleophilic substitution, to achieve the desired functionalization.
Scientific Research Applications
Synthesis of Key Intermediates for Pharmaceutical Compounds :
- Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate for Vandetanib, synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol (Min Wang et al., 2015).
- The synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, starting with tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, outlines a process to lower preparation costs and simplify reaction conditions (S. Xiao-kai, 2013).
Synthesis of Biologically Active Compounds :
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in compounds like crizotinib (D. Kong et al., 2016).
Asymmetric Synthesis :
- Efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, useful for synthesizing nociceptin antagonists, has been developed (H. Jona et al., 2009).
Crystallographic and Structural Studies :
- X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate revealed interesting molecular packing driven by strong O-H...O=C hydrogen bonds (C. Didierjean et al., 2004).
Activation of SK1 Channels :
- A study presented a small molecule, 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), as an activator of small-conductance Ca2+-activated K+ (SK) channels, specifically the SK1 subtype (C. Hougaard et al., 2009).
properties
IUPAC Name |
tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXVXHYGRAABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623840 | |
Record name | tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
CAS RN |
189442-78-2 | |
Record name | tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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